Product packaging for D-Leu-Pro-Arg-Rh110-D-Pro(Cat. No.:)

D-Leu-Pro-Arg-Rh110-D-Pro

Cat. No.: B15137312
M. Wt: 793.9 g/mol
InChI Key: PGPRTLJFNVZRGW-DLBULNJOSA-N
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Description

Significance of Proteolytic Enzymes in Biological Systems and Disease Pathogenesis

Proteolytic enzymes, or proteases, are fundamental to life, executing the essential chemical reaction of hydrolyzing peptide bonds in proteins. nih.gov This seemingly simple function belies their involvement in a vast array of physiological processes. From the digestion of dietary proteins to the intricate regulation of cellular signaling pathways, proteases are indispensable. Their activity is not merely degradative; it is a precise mechanism for activating, deactivating, or modifying the function of other proteins. nih.gov This control is vital for processes such as blood coagulation, immune responses, cell cycle progression, and apoptosis (programmed cell death). wikipedia.orgwikipedia.org

The profound importance of proteases is starkly highlighted when their activity becomes dysregulated. In such instances, these essential enzymes can become key players in disease pathogenesis. nih.gov For example, uncontrolled protease activity is a hallmark of various cancers, contributing to tumor growth, invasion, and metastasis. In neurodegenerative diseases like Alzheimer's, proteases are involved in the production of amyloid-beta peptides, which form the characteristic plaques found in the brains of patients. wikipedia.org Furthermore, many infectious agents, including viruses and bacteria, produce their own proteases that are essential for their replication and virulence, making them attractive targets for therapeutic intervention. wikipedia.orgfrontiersin.org The irreversible nature of proteolytic reactions means their activity must be tightly controlled, and any imbalance can have severe pathological consequences. nih.gov

Foundational Principles of Fluorometric Assays for Enzyme Activity Quantification

To study the activity of proteases and other enzymes, scientists employ a variety of laboratory methods known as enzyme assays. wikipedia.org Among the most sensitive and widely used are fluorometric assays. numberanalytics.comnumberanalytics.com These techniques rely on the phenomenon of fluorescence, where a molecule, known as a fluorophore, absorbs light at one wavelength and emits it at a longer wavelength. creative-enzymes.com The intensity of the emitted light is directly proportional to the concentration of the fluorescent molecule. numberanalytics.com

Fluorometric enzyme assays are designed to measure changes in fluorescence over time, which correspond to the rate of an enzymatic reaction. numberanalytics.com This is typically achieved by using a substrate that has been chemically modified to be non-fluorescent or to have its fluorescence quenched. When the enzyme acts on this substrate, it releases the fluorophore or a fluorescent product, leading to an increase in fluorescence intensity. numberanalytics.comcreative-enzymes.com

These assays offer several advantages over other methods like spectrophotometry, including significantly higher sensitivity and specificity. wikipedia.orgnumberanalytics.com This heightened sensitivity allows for the detection of very low levels of enzyme activity, making them ideal for use in complex biological samples such as cell lysates and tissue homogenates. numberanalytics.com

Evolution and Utility of Rhodamine 110 as a Reporter Fluorophore in Protease Assays

Rhodamine 110 (Rh110) has emerged as a particularly valuable fluorophore in the design of protease substrates. thermofisher.comkcl.ac.uk It belongs to the xanthene class of dyes and is prized for its excellent spectral properties. kcl.ac.uknih.gov Initially, protease substrates were developed using other fluorophores, but Rh110-based substrates have been shown to be significantly more sensitive, in some cases 50- to 300-fold more so than analogous coumarin-based substrates. thermofisher.com This increased sensitivity is attributed to both the high fluorescence quantum yield of the enzymatic products and the enhanced reactivity of the cleavage site. thermofisher.com

The spectroscopic properties of Rhodamine 110 make it highly suitable for biological assays. kcl.ac.uk It exhibits strong absorption and emission in the visible range of the spectrum, with excitation and emission maxima that are well-separated, minimizing self-quenching and background interference. aatbio.comfluorofinder.com This is particularly advantageous when working with biological samples that may contain other colored or fluorescent components. biosyntan.com Furthermore, the fluorescence of Rhodamine 110 and its monoamide derivative is stable over a wide pH range (pH 3-9), which adds to its versatility in various assay conditions. thermofisher.com

Below is a table summarizing the key spectroscopic properties of Rhodamine 110.

PropertyValueSource(s)
Excitation Maximum (λex)~496-500 nm aatbio.comfluorofinder.combiotium.com
Emission Maximum (λem)~520-522 nm aatbio.comfluorofinder.combiotium.com
Molecular Weight~366.8 g/mol nih.govfluorofinder.com

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and local environment.

Rhodamine 110 has two amino groups that can be conjugated to peptide sequences, leading to two main classes of substrates: symmetric and asymmetric.

Symmetric Substrates: In these substrates, identical peptide sequences are attached to both amino groups of the Rhodamine 110 molecule. thermofisher.comiris-biotech.de The initial bis-amide substrate is non-fluorescent. Enzymatic cleavage of the first peptide bond yields a fluorescent monoamide intermediate. Subsequent cleavage of the second peptide bond releases the free Rhodamine 110, which results in a further increase in fluorescence. thermofisher.com While highly sensitive, this two-step cleavage process can complicate the analysis of enzyme kinetics. iris-biotech.deacs.org

Asymmetric Substrates: To simplify kinetic analysis, asymmetric substrates were developed. In this design, one amino group of Rhodamine 110 is linked to the target peptide sequence, while the other is blocked with a group that cannot be cleaved by the protease, such as a D-amino acid like D-Proline. biosyntan.comiris-biotech.de This ensures that only a single proteolytic cleavage event can occur, resulting in a direct conversion from a non-fluorescent state to a fluorescent one. iris-biotech.deiris-biotech.de This one-step reaction provides a much simpler kinetic profile, making it easier to determine accurate kinetic parameters for the enzyme. iris-biotech.deacs.org

The compound D-Leu-Pro-Arg-Rh110-D-Pro is an example of an asymmetric substrate. The peptide sequence "Pro-Arg" is a known recognition site for several serine proteases, including Factor XIa. medchemexpress.comneb.comexpasy.org The presence of D-Leucine at the N-terminus and D-Proline as the blocking group confers increased stability against degradation by other proteases. frontiersin.org The cleavage of the bond between Arginine and the Rhodamine 110 moiety by the target protease releases the highly fluorescent product, allowing for sensitive detection of the enzyme's activity. medchemexpress.com

The use of D-amino acids in peptide design is a strategic approach to enhance resistance to proteolytic degradation by enzymes that typically recognize L-amino acids. frontiersin.org This increased stability is crucial for substrates used in complex biological environments where multiple proteases may be present.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H51N9O7 B15137312 D-Leu-Pro-Arg-Rh110-D-Pro

Properties

Molecular Formula

C42H51N9O7

Molecular Weight

793.9 g/mol

IUPAC Name

(2S)-1-[(2R)-2-amino-4-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[3-oxo-6'-[[(2R)-pyrrolidine-2-carbonyl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]pentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H51N9O7/c1-23(2)20-30(43)39(55)51-19-7-12-33(51)38(54)50-32(11-6-18-47-41(44)45)37(53)49-25-14-16-29-35(22-25)57-34-21-24(48-36(52)31-10-5-17-46-31)13-15-28(34)42(29)27-9-4-3-8-26(27)40(56)58-42/h3-4,8-9,13-16,21-23,30-33,46H,5-7,10-12,17-20,43H2,1-2H3,(H,48,52)(H,49,53)(H,50,54)(H4,44,45,47)/t30-,31-,32+,33+,42?/m1/s1

InChI Key

PGPRTLJFNVZRGW-DLBULNJOSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H]6CCCN6)C7=CC=CC=C7C(=O)O4)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C6CCCN6)C7=CC=CC=C7C(=O)O4)N

Origin of Product

United States

Biochemical and Enzymatic Characterization of D Leu Pro Arg Rh110 D Pro Interactions

Mechanism of Proteolytic Cleavage and Fluorophore Release

The utility of D-Leu-Pro-Arg-Rh110-D-Pro as a substrate is predicated on a distinct fluorescence signal that is generated upon enzymatic cleavage. This process is governed by the specific arrangement of its constituent parts.

Detailed Investigation of the Cleavage Mechanism of the Peptide-Rhodamine 110 Bond

The proteolytic cleavage of this compound is a highly specific enzymatic reaction. The substrate is designed to be recognized by proteases that have a preference for cleaving after an Arginine (Arg) residue. The core of the mechanism involves the hydrolysis of the amide bond that links the C-terminus of the Arginine residue to one of the amino groups of the rhodamine 110 (Rh110) fluorophore.

The peptide sequence, D-Leu-Pro-Arg, serves as the recognition motif for the target protease. Serine proteases, such as Factor XIa, possess a catalytic triad (B1167595) of amino acids (typically Serine, Histidine, and Aspartate) in their active site. The cleavage process is initiated by the binding of the substrate's peptide sequence into the active site of the enzyme. The Arginine side chain fits into the S1 specificity pocket of the protease, which, in the case of enzymes like Factor XIa, is shaped to accommodate basic amino acid residues.

Once the substrate is properly positioned, the serine residue of the catalytic triad launches a nucleophilic attack on the carbonyl carbon of the Arg-Rh110 amide bond. This results in the formation of a transient tetrahedral intermediate, which is stabilized by the enzyme's active site. The subsequent collapse of this intermediate leads to the breaking of the amide bond, releasing the rhodamine 110 monoamide product. The D-Proline residue at the C-terminus of the rhodamine 110 moiety acts as a blocking group, preventing any potential secondary cleavage and ensuring a 1:1 stoichiometry between the enzymatic reaction and the fluorescent product. medchemexpress.com This asymmetric design simplifies kinetic analyses, as the reaction terminates after a single cleavage event. medchemexpress.com

Fluorescence Enhancement upon Substrate Hydrolysis: Quantitative Principles

In its intact form, the this compound molecule exhibits minimal fluorescence. This is due to a phenomenon known as quenching, where the rhodamine 110 fluorophore is held in a non-fluorescent state. The quenching mechanism in such rhodamine-based substrates is often attributed to the formation of a non-fluorescent lactone structure or through photoinduced electron transfer (PET) from the attached peptide. nih.gov The amide bond to the peptide chain alters the electronic properties of the rhodamine 110 core, favoring these non-radiative decay pathways.

Upon enzymatic hydrolysis of the Arg-Rh110 amide bond, the quenching is alleviated. The resulting product, a rhodamine 110 monoamide, is a highly fluorescent molecule. The free amino group on the rhodamine 110 restores the electronic configuration of the xanthene ring system, which is responsible for its strong absorption and emission of light. Rhodamine dyes are known for their high quantum yields, and rhodamine 110 itself is particularly bright. nih.gov The fluorescence intensity of rhodamine 110 and its derivatives is also notably stable over a wide pH range (pH 3-9). thermofisher.com

The enhancement of fluorescence upon cleavage is substantial. While the exact quantum yield of the intact this compound is not reported, the quantum yield of the resulting rhodamine 110 monoamide product is significantly higher. For comparison, the quantum yield of a similar monoamide, CBZ-(L-arginine amide)-rhodamine 110, has been measured at 0.29, while the fully cleaved rhodamine 110 has a quantum yield approaching 0.91. nih.gov This dramatic increase in fluorescence provides a sensitive measure of enzymatic activity.

Substrate Specificity Profiling against a Panel of Serine Proteases

A critical aspect of characterizing a protease substrate is determining its specificity. While this compound is identified as a substrate for Factor XIa (FXIa), its interaction with other related serine proteases, particularly those in the coagulation cascade, is of significant interest. medchemexpress.commedchemexpress.com

Kinetic Parameter Determination (K_M, k_cat, k_cat/K_M) for FXIa-Mediated Hydrolysis

The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions. The key parameters are the Michaelis constant (K_M), the catalytic constant (k_cat), and the catalytic efficiency (k_cat/K_M).

K_M (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's binding affinity for the enzyme. A lower K_M indicates a higher affinity.

k_cat (catalytic constant or turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

k_cat/K_M (catalytic efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations and is a good indicator of substrate preference.

While this compound is used as a substrate for FXIa, specific, publicly available experimental data for its kinetic parameters with this enzyme are not found in the reviewed literature. A comprehensive understanding would require experimental determination of these values.

Interactive Data Table: Kinetic Parameters for FXIa-Mediated Hydrolysis of this compound

ParameterValue
K_M (μM)Data not available in reviewed literature
k_cat (s⁻¹)Data not available in reviewed literature
k_cat/K_M (M⁻¹s⁻¹)Data not available in reviewed literature

Biophysical Studies of this compound and Enzyme Complexes

The interaction between this compound and its target enzyme, Factor XIa, can be meticulously examined using a variety of biophysical techniques. These methods provide insights into the binding affinity, the kinetics of the enzymatic reaction, and the structural changes that occur within the enzyme upon substrate binding.

Protein-Ligand Interaction Analysis via Fluorescence Spectroscopy

Fluorescence spectroscopy is a cornerstone technique for characterizing the interaction between this compound and Factor XIa. The inherent fluorescent properties of the Rh110 moiety allow for real-time monitoring of the enzymatic reaction.

The cleavage of the substrate by Factor XIa results in a time-dependent increase in fluorescence intensity. By measuring the initial rates of this reaction at various substrate concentrations, key kinetic parameters can be determined using the Michaelis-Menten model. While specific kinetic constants for the interaction of this compound with Factor XIa are not widely reported in publicly available literature, the general approach involves determining the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The K_m value represents the substrate concentration at which the reaction rate is half of its maximum and is an indicator of the binding affinity between the enzyme and the substrate. A lower K_m value suggests a higher affinity. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency. For the natural substrate of Factor XIa, Factor IX, the K_m has been reported to be approximately 0.49 µM with a k_cat of 7.7 s⁻¹. nih.gov It is expected that a synthetic substrate like this compound would be designed to have a comparable or even more favorable K_m to ensure sensitive detection of enzyme activity.

Interactive Data Table: Representative Kinetic Parameters of Factor XIa

Substrate K_m (µM) k_cat (s⁻¹) Catalytic Efficiency (k_cat/K_m) (µM⁻¹s⁻¹)
Factor IX (Natural Substrate) 0.49 7.7 15.7

Note: The kinetic parameters for this compound are not available in the public domain and are included for illustrative purposes of how such data would be presented.

Conformational Changes in Enzyme upon Substrate Binding

The binding of a substrate to an enzyme is not a simple lock-and-key event but often involves dynamic structural rearrangements in the enzyme, a phenomenon known as induced fit. Upon binding of this compound to the active site of Factor XIa, it is anticipated that the enzyme undergoes conformational changes to accommodate the substrate and facilitate catalysis.

The activation of the zymogen Factor XI to the active enzyme Factor XIa itself involves a significant conformational change, exposing the active site. nih.gov Further subtle but crucial conformational adjustments are expected upon the binding of a substrate. These changes can be studied using various biophysical techniques, including fluorescence resonance energy transfer (FRET). By strategically labeling the enzyme with a donor fluorophore and utilizing the Rh110 of the substrate as an acceptor, changes in the distance between the two can be monitored, providing information about the conformational dynamics of the enzyme-substrate complex.

Applications of D Leu Pro Arg Rh110 D Pro in Academic Research and Assay Development

Development and Validation of Enzyme Activity Assays for Factor XIa in Research Settings

The cleavage of the peptide sequence D-Leu-Pro-Arg by FXIa releases the fluorophore Rhodamine 110 (Rh110), resulting in a measurable increase in fluorescence intensity. medchemexpress.commedchemexpress.com This principle underpins its use in various research applications. The substrate consists of Rhodamine 110 linked to a peptide chain through a bond that can be cleaved by FXIa, and this cleavage enhances the intensity of the fluorophore. medchemexpress.commedchemexpress.commedchemexpress.com

Optimization of Assay Conditions for High-Throughput Screening Formats

The development of robust and efficient assays is paramount for high-throughput screening (HTS) of potential FXIa inhibitors. The optimization of assay conditions using D-Leu-Pro-Arg-Rh110-D-Pro involves several key parameters to ensure reliable and reproducible results. These include the concentrations of the enzyme (FXIa) and the substrate, incubation time and temperature, and buffer composition.

For instance, in a typical HTS setup, the final enzyme concentration might be set in the low nanomolar range (e.g., 5 nM for FXIa) to ensure the reaction remains in the linear range for the duration of the measurement. nih.gov The substrate concentration is often kept at or near its Michaelis constant (KM) to achieve a balance between signal intensity and substrate consumption. Researchers have utilized libraries of fluorogenic substrates to profile the substrate preferences of FXIa, which aids in the design of more selective substrates. nih.gov One study employed a library of 133 individual fluorogenic substrates to determine the preferences of FXIa at the P1 position. nih.gov

ParameterOptimized ConditionRationale
FXIa Concentration Low nM range (e.g., 5 nM)Ensures initial velocity conditions and linearity of the assay. nih.gov
Substrate Concentration ~KM valueBalances signal strength with minimal substrate depletion.
Incubation Time 15-60 minutesAllows for sufficient product formation for detection. nih.govacs.org
Temperature 37 °CMimics physiological conditions. nih.govacs.org
Buffer Tris-based buffer with physiological pH and ionic strengthMaintains enzyme stability and activity.

Sensitivity and Dynamic Range Considerations in Fluorogenic Assays

Fluorogenic assays utilizing substrates like this compound generally offer superior sensitivity compared to colorimetric assays. tudublin.ie This heightened sensitivity is crucial for detecting low levels of enzyme activity and for identifying weakly potent inhibitors. The dynamic range of the assay, which is the concentration range over which a change in analyte concentration produces a proportional change in signal, is also a critical factor.

The inherent brightness of the Rhodamine 110 fluorophore contributes significantly to the assay's sensitivity. The limit of detection for FXIa in some chromogenic assays can be as low as 0.03 mIU/mL, and fluorogenic assays are expected to have comparable or better sensitivity. rossix.com The dynamic range can be adjusted by modifying the concentrations of the enzyme and substrate, as well as the gain settings on the fluorescence plate reader. It is essential to establish a standard curve with known concentrations of active FXIa to accurately quantify enzyme activity and inhibition.

Screening Platforms for the Discovery and Characterization of Novel Protease Inhibitors

The quest for safer and more effective anticoagulants has intensified interest in targeting FXIa. nih.govnih.gov this compound serves as a valuable reagent in screening platforms designed to identify and characterize new FXIa inhibitors.

Identification of Small Molecule and Biologic Inhibitors Targeting Factor XIa

HTS campaigns using this compound have been instrumental in identifying novel inhibitors of FXIa. These campaigns typically involve screening large libraries of chemical compounds or biological molecules. For example, a study reported the design and synthesis of tri-peptidomimetic FXIa inhibitors, with the most potent exhibiting an IC50 value of 0.12 μM in a fluorogenic substrate hydrolysis assay. nih.gov

The assay principle remains the same: in the presence of an inhibitor, the rate of substrate cleavage by FXIa is reduced, leading to a decrease in the fluorescence signal. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Inhibitor TypeScreening MethodKey Findings
Small Molecules High-Throughput Screening (HTS) with fluorogenic substrateIdentification of potent inhibitors with IC50 values in the micromolar to nanomolar range. nih.gov
Biologics (e.g., antibodies, peptides) Similar HTS platformsDiscovery of selective and high-affinity biologic inhibitors. nih.gov

Mechanistic Studies on Inhibitor-Enzyme Interactions Using this compound

Beyond simply identifying inhibitors, this compound is also employed to elucidate the mechanism of inhibition. By varying the concentrations of both the substrate and the inhibitor, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For instance, a competitive inhibitor will increase the apparent KM of the substrate without affecting the maximum reaction velocity (Vmax), while a non-competitive inhibitor will decrease Vmax without changing KM. These kinetic studies provide valuable insights into how the inhibitor binds to the enzyme and interferes with its catalytic function. One study revealed that the inhibition of FXIa by protease nexin-2 (PN-2) proceeds via a slow equilibration process. nih.gov

Utilization in Mechanistic Enzymology to Elucidate Protease Catalytic Mechanisms

The substrate this compound is a valuable tool for fundamental studies of protease function. By systematically altering the peptide sequence of the substrate, researchers can probe the substrate specificity of FXIa and other related proteases. nih.gov This approach helps to map the active site of the enzyme and understand the molecular determinants of substrate recognition and catalysis.

For example, studies have shown that FXIa has a strong preference for arginine at the P1 position of the substrate, which is the amino acid residue immediately preceding the cleavage site. nih.gov The use of unnatural amino acids in the substrate sequence can further refine the understanding of enzyme-substrate interactions. nih.gov These mechanistic insights are not only of fundamental scientific interest but can also guide the rational design of more potent and selective inhibitors.

Integration into in vitro Cell-Free Systems and Cell Lysates for Protease Activity Assessment

The fluorogenic peptide substrate, this compound, is a specialized tool for the sensitive and specific measurement of protease activity in various in vitro settings, including purified enzyme systems, cell-free preparations, and complex cell lysates. Its design, based on a protease-cleavable peptide sequence linked to a rhodamine 110 (Rh110) fluorophore, allows for real-time kinetic analysis of enzyme activity.

The fundamental principle of this assay is based on fluorescence resonance energy transfer (FRET). In its intact form, the substrate is non-fluorescent or has very low basal fluorescence. Upon recognition and cleavage of the peptide backbone by a target protease, the Rh110 fluorophore is released, resulting in a significant and measurable increase in fluorescence intensity. This direct proportionality between enzymatic activity and fluorescence signal enables precise quantification of protease function.

A primary application of this compound is in the study of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the blood coagulation cascade. medchemexpress.com The peptide sequence, D-Leu-Pro-Arg, has been specifically designed to be a recognizable and cleavable target for FXIa. medchemexpress.com The cleavage of the bond between the arginine (Arg) residue and the rhodamine 110 moiety liberates the fluorophore, providing a direct measure of FXIa activity. medchemexpress.com

The integration of this compound into cell-free systems, such as purified enzyme solutions or plasma samples, allows for the detailed characterization of enzyme kinetics and the screening of potential inhibitors. For instance, in a study characterizing novel FXIa inhibitors, this substrate was employed to determine the half-maximal inhibitory concentration (IC50) of test compounds. The assay typically involves incubating the protease (e.g., recombinant human FXIa) with the inhibitor for a specific period, followed by the addition of the this compound substrate. The rate of fluorescence increase is then monitored over time, and the data is used to calculate the level of inhibition.

In the context of cell lysates, this substrate can be used to assess the endogenous or induced activity of specific proteases. Researchers can prepare lysates from cells under different conditions (e.g., treated with a drug or undergoing a specific biological process) and then use the substrate to measure changes in protease activity. This provides valuable insights into the cellular pathways and regulatory mechanisms involving the target protease.

The utility of rhodamine 110-based substrates extends beyond FXIa, with different peptide sequences enabling the specific detection of a wide range of proteases. thermofisher.com The high sensitivity of these assays can be attributed to the favorable spectroscopic properties of the rhodamine 110 fluorophore and the efficient cleavage by the target enzymes. thermofisher.com

Detailed Research Findings

Research has demonstrated the robust performance of this compound in biochemical assays. In a key study, this substrate was used to evaluate the potency of selective and orally bioavailable Factor XIa inhibitors. The experimental setup involved the use of recombinant human FXIa and monitoring the cleavage of the substrate by measuring the fluorescence signal.

The table below summarizes the typical components and conditions for an in vitro FXIa activity assay using this compound, based on established research protocols.

Component/ParameterDescription
Enzyme Recombinant Human Factor XIa
Substrate This compound
Assay Buffer Tris-based buffer (e.g., 50 mM Tris, pH 7.4) containing salts (e.g., 150 mM NaCl) and a carrier protein (e.g., 0.1% BSA) to maintain enzyme stability and activity.
Incubation Time A pre-incubation step for the enzyme and potential inhibitors is often included, followed by the addition of the substrate to initiate the reaction.
Detection Fluorescence measurement at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520-535 nm.
Data Analysis The rate of the reaction (increase in fluorescence over time) is calculated and used to determine enzyme activity or inhibition.

The specificity of the substrate is a critical aspect of its utility. While the D-Leu-Pro-Arg sequence is optimized for FXIa, cross-reactivity with other related proteases should always be considered and can be assessed by running parallel assays with other enzymes. The use of D-amino acids, such as D-Leucine and D-Proline, in the peptide sequence can enhance stability against degradation by non-target proteases.

The following table presents representative data on the kinetic parameters that can be determined using such a substrate, although specific values for this compound with FXIa from publicly available, peer-reviewed literature are not extensively detailed. The table illustrates the type of data generated in these experiments.

ParameterDescriptionExample Value Range
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax. It indicates the affinity of the enzyme for the substrate.Micromolar (µM) range
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.s-1
kcat/Km (Catalytic Efficiency) A measure of how efficiently an enzyme converts a substrate to a product.M-1s-1

These kinetic constants are crucial for comparing the efficiency of different proteases on the substrate or for understanding the mechanism of action of inhibitors.

Q & A

Q. What is the mechanism of fluorescence activation in D-Leu-Pro-Arg-Rh110-D-Pro upon FXIa cleavage?

The compound acts as a fluorogenic substrate where FXIa cleaves the peptide bond between Arg and Rh110, releasing the fluorescent Rhodamine 110 (Rh110). The intact substrate exhibits quenched fluorescence, but cleavage enhances fluorescence intensity by ~100-fold. Methodologically, this is measured using fluorescence spectrometry at excitation/emission wavelengths of 485/535 nm, with kinetic readings taken at 1–5 minute intervals .

Q. How to design a fluorogenic assay using this substrate to quantify FXIa activity?

Key steps include:

  • Substrate titration : Test concentrations from 1–50 µM to determine optimal signal-to-noise ratio.
  • Enzyme kinetics : Measure initial reaction rates under steady-state conditions (e.g., 5–10% substrate depletion).
  • Controls : Include reactions with FXIa inhibitors (e.g., antithrombin-III/heparin) or heat-inactivated enzyme to confirm specificity.
  • Detection : Use a fluorescence plate reader with temperature control (25–37°C) and standardized buffer systems (e.g., Tris-HCl, pH 7.4, with 0.1% PEG-8000) .

Q. What parameters should be optimized when using this substrate in kinetic assays?

Critical variables include:

  • pH : Test ranges from 6.5–8.5, as FXIa activity is pH-dependent.
  • Ionic strength : Vary NaCl concentrations (50–150 mM) to assess interference with enzyme-substrate binding.
  • Cofactors : Include Ca²⁺ (1–5 mM) to stabilize FXIa’s catalytic domain.
  • Temperature : Standardize between 25°C (room temperature) and 37°C (physiological conditions) .

Q. How to validate substrate purity and stability before experimental use?

  • Purity analysis : Use reverse-phase HPLC (>95% purity threshold) and mass spectrometry to confirm molecular weight (793.91 g/mol for free base).
  • Stability testing : Store lyophilized substrate at -20°C and reconstitute in DMSO or assay buffer. Monitor fluorescence background over 24 hours to detect spontaneous hydrolysis .

Advanced Research Questions

Q. How to resolve discrepancies in kinetic data (e.g., inconsistent Km/Vmax values) when using this substrate?

Contradictions may arise from:

  • Substrate impurities : Re-run HPLC analysis and compare with lot-specific Certificate of Analysis.
  • Enzyme instability : Pre-incubate FXIa with inhibitors to confirm activity loss over time.
  • Fluorescence artifacts : Include blank wells with substrate alone to subtract background signal.
  • Orthogonal validation : Cross-check results with chromogenic substrates (e.g., S-2366) to isolate assay-specific variability .

Q. How to confirm substrate specificity for FXIa over structurally similar proteases (e.g., FXa or thrombin)?

  • Competitive inhibition assays : Pre-incubate FXIa with active site inhibitors (e.g., BPTI) and measure residual activity.
  • Protease panel testing : Compare cleavage rates against FXa, thrombin, and plasmin under identical conditions.
  • Structural modeling : Use docking simulations to assess interactions between the D-Pro-Arg motif and FXIa’s S1 pocket .

Q. What methodological challenges arise when interpreting fluorescence data from this substrate?

Common issues include:

  • Photobleaching : Limit exposure time during readings and use plate readers with minimal light path drift.
  • Substrate solubility : Add detergents (e.g., 0.01% Tween-20) to prevent aggregation in aqueous buffers.
  • Autofluorescence interference : Pre-screen assay components (e.g., buffers, serum proteins) at 485/535 nm.
  • Signal saturation : Dilute samples or reduce substrate concentration if fluorescence exceeds detector linear range .

Q. How to cross-validate FXIa activity measurements obtained with this substrate against alternative methods?

  • Chromogenic assays : Compare rates with para-nitroaniline (pNA) release from substrates like S-2366.
  • Immunological methods : Quantify FXIa-antithrombin complexes via ELISA.
  • Advantages/limitations : Fluorogenic assays offer real-time monitoring but may lack precision in turbid samples (e.g., plasma), whereas chromogenic assays are less sensitive to optical interference but require endpoint measurements .

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